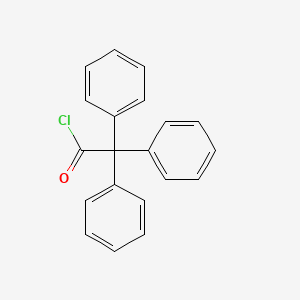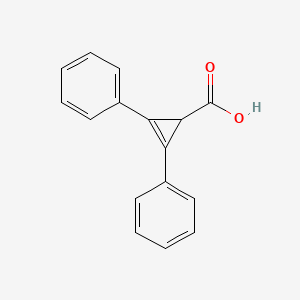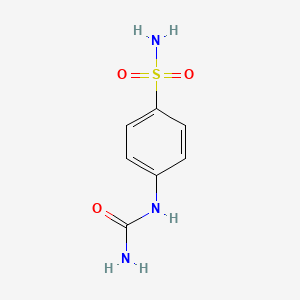
Phenyl(pyridin-3-yl)methanol
Descripción general
Descripción
Phenyl(pyridin-3-yl)methanol is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as phenyl (3-pyridyl)methanol, phenyl- (3-pyridyl)methanol, phenyl (3-pyridinyl)methanol, and phenylpyridin-3-yl-methanol .
Molecular Structure Analysis
The molecular structure of Phenyl(pyridin-3-yl)methanol can be represented by the InChI code 1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H . The compound has a molecular weight of 185.22 g/mol . The exact mass and monoisotopic mass of the compound are 185.084063974 g/mol .
Physical And Chemical Properties Analysis
Phenyl(pyridin-3-yl)methanol has a molecular weight of 185.22 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area of the compound is 33.1 Ų .
Aplicaciones Científicas De Investigación
Organic Synthesis
Phenyl(pyridin-3-yl)methanol serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and cross-coupling, to yield a plethora of structurally diverse compounds. For instance, it can be used to synthesize pyridin-2-yl-methanones through copper-catalyzed Csp3-H oxidation . These ketones are crucial intermediates for pharmaceuticals and agrochemicals.
Pharmacology
In the realm of pharmacology, Phenyl(pyridin-3-yl)methanol derivatives exhibit a range of biological activities. They are explored for their potential as selective transient receptor potential vanilloid 3 antagonists, which could play a role in treating pain, inflammation, and skin disorders .
Material Science
This compound is also relevant in material science, particularly in the synthesis of polymers and small molecules that can be used for creating new materials with specific properties. While direct applications in material science weren’t found in the search, the compound’s role as a building block suggests its potential in this field .
Analytical Chemistry
Phenyl(pyridin-3-yl)methanol may be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow it to serve as a calibration standard for various analytical techniques, ensuring accurate and reliable measurements .
Biotechnology
In biotechnology, Phenyl(pyridin-3-yl)methanol could be utilized in enzymatic reactions or as a starting material for the synthesis of more complex bioactive molecules. Its derivatives can be used in the study of biological pathways and processes .
Medicinal Chemistry
The compound finds extensive use in medicinal chemistry, where it is a precursor for the synthesis of various bioactive molecules. Its derivatives are being investigated for their therapeutic potential in treating a wide array of diseases, including cancer and neurological disorders .
Environmental Applications
While specific environmental applications of Phenyl(pyridin-3-yl)methanol were not directly found, its use in the synthesis of environmentally benign reactions, such as water-involved oxidation processes, indicates its potential utility in developing green chemistry protocols .
Catalysis
Lastly, Phenyl(pyridin-3-yl)methanol can act as a ligand in catalysis, potentially forming complexes with metals to catalyze various chemical reactions. This can lead to more efficient and selective synthesis routes in both industrial and laboratory settings .
Mecanismo De Acción
Target of Action
Phenyl(pyridin-3-yl)methanol is a complex compound with potential biological activity. Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown various responses to different environmental factors .
Propiedades
IUPAC Name |
phenyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMUKAFNUZGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284090 | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyridin-3-yl)methanol | |
CAS RN |
6270-47-9 | |
| Record name | 6270-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



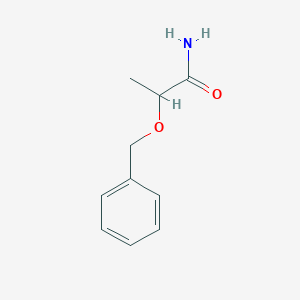

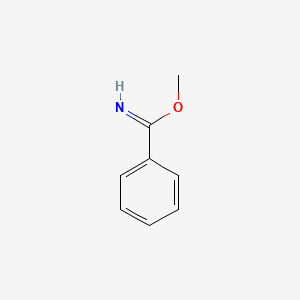
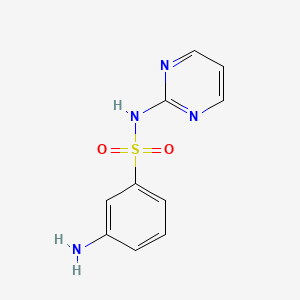


![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)


